Cas no 1702038-12-7 (3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol)

3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol 化学的及び物理的性質
名前と識別子
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- 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol
- 3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol
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- インチ: 1S/C10H11F2NO/c1-6-2-3-7(9(12)8(6)11)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3
- InChIKey: IWEQMCSQLMTRAE-UHFFFAOYSA-N
- ほほえんだ: N1CC(C2=CC=C(C)C(F)=C2F)(O)C1
3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127685-5g |
3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol |
1702038-12-7 | 98% | 5g |
¥20113 | 2023-04-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1558-500MG |
3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol |
1702038-12-7 | 95% | 500MG |
¥ 3,418.00 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127685-500mg |
3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol |
1702038-12-7 | 98% | 500mg |
¥4474 | 2023-04-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127685-1g |
3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol |
1702038-12-7 | 98% | 1g |
¥8380 | 2023-04-10 | |
Chemenu | CM536422-250mg |
3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol |
1702038-12-7 | 95%+ | 250mg |
$853 | 2023-02-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1558-10G |
3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol |
1702038-12-7 | 95% | 10g |
¥ 25,608.00 | 2023-04-14 | |
Chemenu | CM536422-100mg |
3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol |
1702038-12-7 | 95%+ | 100mg |
$512 | 2023-02-02 | |
Chemenu | CM536422-1g |
3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol |
1702038-12-7 | 95%+ | 1g |
$1422 | 2023-02-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127685-10g |
3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol |
1702038-12-7 | 98% | 10g |
¥41904 | 2023-04-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1558-100MG |
3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol |
1702038-12-7 | 95% | 100MG |
¥ 1,280.00 | 2023-04-14 |
3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol 関連文献
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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2. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
3-(2,3-difluoro-4-methylphenyl)azetidin-3-olに関する追加情報
Introduction to CAS No. 1702038-12-7: 3-(2,3-Difluoro-4-Methylphenyl)Azetidin-3-Ol
The compound with CAS No. 1702038-12-7, commonly referred to as 3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol, is a structurally unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The presence of fluorine atoms and a methyl group in its structure introduces interesting electronic and steric properties, making it a valuable subject for both academic and industrial research.
Recent studies have highlighted the potential of 3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol as a lead compound in drug discovery. Its unique combination of a fluorinated aromatic ring and a hydroxylated azetidine ring has been shown to exhibit promising biological activities, particularly in the context of enzyme inhibition and receptor modulation. Researchers have demonstrated that this compound can interact with key biological targets, such as kinases and G-protein coupled receptors (GPCRs), which are critical in various disease pathways.
The synthesis of CAS No. 1702038-12-7 involves a multi-step process that typically begins with the preparation of the aromatic precursor. The introduction of fluorine atoms at the 2 and 3 positions of the phenyl ring is achieved through electrophilic fluorination techniques, while the methyl group is introduced via alkylation or Friedel-Crafts alkylation. The azetidine ring is then constructed using either cyclization reactions or through the use of pre-synthesized azetidine derivatives as building blocks.
One of the most intriguing aspects of this compound is its stereochemistry. The hydroxyl group at position 3 of the azetidine ring can exist in two distinct configurations (R and S), leading to enantiomeric forms of the molecule. Recent research has shown that these enantiomers exhibit different biological activities, underscoring the importance of stereochemical control in drug design. This finding has prompted further investigations into the relationship between stereochemistry and bioactivity in this class of compounds.
In terms of applications, 3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol has shown potential as a building block for more complex molecules with enhanced pharmacological properties. For instance, researchers have explored its use as an intermediate in the synthesis of bioactive agents targeting neurodegenerative diseases and cancer. The ability to modify its structure further by introducing additional functional groups has opened up new avenues for drug development.
The latest advancements in computational chemistry have also played a pivotal role in understanding the properties of this compound. Molecular docking studies have revealed that its fluorinated aromatic ring contributes significantly to its binding affinity with target proteins. Additionally, quantum mechanical calculations have provided insights into its electronic structure, which is crucial for predicting its reactivity and stability under various conditions.
In conclusion, CAS No. 1702038-12-7, or 3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol, represents a fascinating example of how structural complexity can lead to valuable chemical entities with diverse applications. Its unique combination of fluorinated aromaticity and azetidine functionality positions it as a key player in modern drug discovery efforts. As research continues to uncover new aspects of its chemistry and biology, this compound is likely to remain at the forefront of scientific exploration for years to come.
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